molecular formula C24H25ClN4O B10866654 3-(4-chlorophenyl)-5-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1-methyl-1H-indole-2-carboxamide

3-(4-chlorophenyl)-5-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1-methyl-1H-indole-2-carboxamide

Cat. No.: B10866654
M. Wt: 420.9 g/mol
InChI Key: FXVQLWQRVFJMIJ-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-5-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1-methyl-1H-indole-2-carboxamide is a synthetic organic compound with a complex structure, featuring a chlorophenyl group, an indole core, and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-5-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1-methyl-1H-indole-2-carboxamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, using 4-chlorobenzoyl chloride and an aluminum chloride catalyst.

    Attachment of the Imidazole Moiety: The imidazole group is introduced via a nucleophilic substitution reaction, where the indole derivative reacts with 1-(3-bromopropyl)-1H-imidazole in the presence of a base like potassium carbonate.

    Final Coupling: The final coupling step involves the reaction of the intermediate with ethylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of indole-2,3-diones.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst are common.

    Substitution: Sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution.

Major Products

    Oxidation: Indole-2,3-diones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

In biological research, it serves as a probe to study receptor-ligand interactions due to its structural similarity to natural ligands.

Medicine

The compound has potential therapeutic applications, including as an anti-inflammatory agent and in cancer research due to its ability to interact with specific biological targets.

Industry

In the industrial sector, it can be used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily through binding to specific molecular targets, such as enzymes or receptors. The indole core and imidazole moiety are crucial for its binding affinity and specificity. The exact pathways involved depend on the biological context, but common targets include G-protein coupled receptors and ion channels.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-1H-indole-2-carboxamide: Lacks the ethyl and imidazole groups, resulting in different biological activity.

    5-ethyl-1-methyl-1H-indole-2-carboxamide: Lacks the chlorophenyl and imidazole groups, affecting its binding properties.

    N-[3-(1H-imidazol-1-yl)propyl]-1H-indole-2-carboxamide: Lacks the chlorophenyl and ethyl groups, altering its pharmacological profile.

Uniqueness

The unique combination of the chlorophenyl, ethyl, and imidazole groups in 3-(4-chlorophenyl)-5-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1-methyl-1H-indole-2-carboxamide provides a distinct pharmacological profile, making it a valuable compound for research and potential therapeutic applications.

This detailed overview covers the essential aspects of this compound, from its synthesis to its applications and unique properties

Properties

Molecular Formula

C24H25ClN4O

Molecular Weight

420.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-ethyl-N-(3-imidazol-1-ylpropyl)-1-methylindole-2-carboxamide

InChI

InChI=1S/C24H25ClN4O/c1-3-17-5-10-21-20(15-17)22(18-6-8-19(25)9-7-18)23(28(21)2)24(30)27-11-4-13-29-14-12-26-16-29/h5-10,12,14-16H,3-4,11,13H2,1-2H3,(H,27,30)

InChI Key

FXVQLWQRVFJMIJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N(C(=C2C3=CC=C(C=C3)Cl)C(=O)NCCCN4C=CN=C4)C

Origin of Product

United States

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